molecular formula C22H42O7S.H3N<br>C22H45NO7S B1615193 Ammonium 1,4-dinonyl sulphonatosuccinate CAS No. 27501-55-9

Ammonium 1,4-dinonyl sulphonatosuccinate

Cat. No.: B1615193
CAS No.: 27501-55-9
M. Wt: 467.7 g/mol
InChI Key: PIKODYZXFHKWFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium 1,4-dinonyl sulphonatosuccinate typically involves the sulphonation of 1,4-dinonyl succinate. The process begins with the esterification of succinic acid with nonanol to form 1,4-dinonyl succinate. This intermediate is then subjected to sulphonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulphonated product. Finally, the sulphonated intermediate is neutralized with ammonium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the sulphonation and neutralization steps.

Chemical Reactions Analysis

Types of Reactions: Ammonium 1,4-dinonyl sulphonatosuccinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulphonated derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the sulphonate group to a sulfinate or thiol group.

    Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.

Major Products:

    Oxidation: Sulphonated derivatives with varying oxidation states.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Compounds with new functional groups replacing the sulphonate group.

Scientific Research Applications

Ammonium 1,4-dinonyl sulphonatosuccinate finds applications in various fields of scientific research:

Mechanism of Action

The mechanism by which ammonium 1,4-dinonyl sulphonatosuccinate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The sulphonate group interacts with water molecules, while the hydrophobic nonyl chains interact with non-polar substances, facilitating the mixing of otherwise immiscible components.

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another widely used surfactant with similar emulsifying properties.

    Ammonium lauryl sulfate: Commonly used in personal care products for its surfactant properties.

    Sodium sulphonatosuccinate: Similar in structure but with different alkyl chain lengths.

Uniqueness: Ammonium 1,4-dinonyl sulphonatosuccinate is unique due to its specific alkyl chain length, which provides distinct emulsifying and dispersing properties compared to other surfactants. Its ability to form stable emulsions at lower concentrations makes it particularly valuable in industrial and cosmetic applications.

Properties

CAS No.

27501-55-9

Molecular Formula

C22H42O7S.H3N
C22H45NO7S

Molecular Weight

467.7 g/mol

IUPAC Name

azanium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C22H42O7S.H3N/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);1H3

InChI Key

PIKODYZXFHKWFW-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)O.N

Canonical SMILES

CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[NH4+]

27501-55-9

Origin of Product

United States

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